molecular formula C39H50N4O3 B1246627 Banyu CPTP

Banyu CPTP

Cat. No.: B1246627
M. Wt: 622.8 g/mol
InChI Key: VWBQUAMKHIBZSG-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Banyu CPTP involves several steps. One common method includes the coupling of ethyl 3-aminopropionate with N-Boc-glycine using EDC and HOBt to form a protected dipeptide. After acidic Boc group cleavage, the N-deprotected dipeptide is acylated by 3,3,3-triphenylpropionic acid to produce an amide. Saponification of the ethyl ester group yields an acid, which is then coupled with ®-1-Boc-3-(aminomethyl)piperidine to afford another amide. This is followed by acidic N-Boc group cleavage and reductive condensation with cyclohexanecarboxaldehyde in the presence of NaBH(OAc)3 to furnish the final compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the use of high-purity reagents and solvents to achieve the desired yield and purity. The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions: Banyu CPTP undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ceramide-1-phosphate derivatives, while reduction can yield various ceramide analogs .

Scientific Research Applications

Banyu CPTP has a wide range of scientific research applications, including:

Mechanism of Action

Banyu CPTP exerts its effects by mediating the intracellular transfer of ceramide-1-phosphate between organelle membranes and the cell membrane. This process involves the binding of this compound to a membrane, which promotes conformational changes that facilitate the uptake and release of ceramide-1-phosphate. The transfer cycle is restarted by the insertion of ceramide-1-phosphate into an acceptor membrane .

Comparison with Similar Compounds

  • Glycolipid Transfer Protein Domain-Containing Protein 1
  • Ceramide Transfer Protein
  • Sphingomyelin Transfer Protein

Comparison: Banyu CPTP is unique in its ability to specifically transfer ceramide-1-phosphate, whereas other similar compounds may transfer different types of lipids. For example, Glycolipid Transfer Protein Domain-Containing Protein 1 transfers glycolipids, while Ceramide Transfer Protein

Properties

Molecular Formula

C39H50N4O3

Molecular Weight

622.8 g/mol

IUPAC Name

N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide

InChI

InChI=1S/C39H50N4O3/c44-36(41-27-32-16-13-25-43(30-32)29-31-14-5-1-6-15-31)23-24-40-38(46)28-42-37(45)26-39(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h2-4,7-12,17-22,31-32H,1,5-6,13-16,23-30H2,(H,40,46)(H,41,44)(H,42,45)/t32-/m1/s1

InChI Key

VWBQUAMKHIBZSG-JGCGQSQUSA-N

Isomeric SMILES

C1CCC(CC1)CN2CCC[C@@H](C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

2002uglycpd21
J-115311
N-(2-(3-((1-(cyclohexylmethyl)-3-piperidinyl)methylamino)-3-oxopropyl)amino-2-oxoethyl)-3,3,3-triphenylpropionamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.